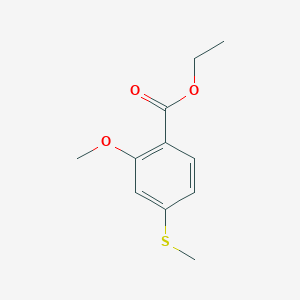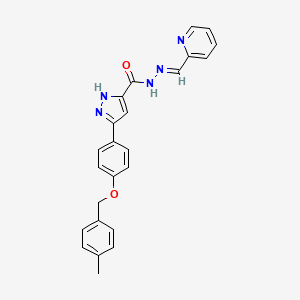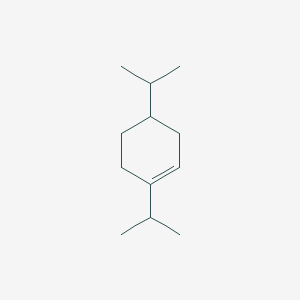![molecular formula C24H20ClN3O2S B11976776 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11976776.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal por sus posibles propiedades terapéuticas.
Métodos De Preparación
La síntesis de 2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona típicamente implica un proceso de varios pasos. Un método común incluye la S-alquilación de un intermedio de triazol-tiol con un agente alquilante adecuado. Las condiciones de reacción a menudo requieren un medio alcalino para facilitar el proceso de S-alquilación . Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Este compuesto puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo carbonilo puede reducirse para formar derivados de alcohol.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica, dependiendo de los reactivos y las condiciones utilizadas.
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción, y diversos electrófilos o nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de diversos productos y materiales químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares y vías específicas. Se sabe que el anillo de triazol interactúa con diversas enzimas y receptores, potencialmente inhibiendo su actividad. Las dianas moleculares y vías exactas pueden variar según el contexto biológico y la aplicación específica.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de triazol con diferentes sustituyentes en los anillos aromáticos. Por ejemplo:
- 2-{[5-(3,4-dimetoxiifenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(3-nitrofenil)etanona
- 2-{[4-(4-bromofenil)piperazin-1-il)]metil}-4-(3-clorofenil)-5-(4-metoxifenil)-2,4-dihidro-3H-1,2,4-triazol-3-tiona
Estos compuestos comparten un núcleo de triazol similar pero difieren en sus sustituyentes, lo que puede afectar significativamente sus propiedades químicas y biológicas. La singularidad de 2-{[5-(4-clorofenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona radica en sus sustituyentes específicos, que confieren una reactividad química distinta y posibles actividades biológicas.
Propiedades
Fórmula molecular |
C24H20ClN3O2S |
|---|---|
Peso molecular |
450.0 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C24H20ClN3O2S/c1-16-3-11-20(12-4-16)28-23(18-5-9-19(25)10-6-18)26-27-24(28)31-15-22(29)17-7-13-21(30-2)14-8-17/h3-14H,15H2,1-2H3 |
Clave InChI |
IRYMXUAHXIMCAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B11976711.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11976719.png)


![8-{[3-(Morpholin-4-yl)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11976741.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976747.png)
![Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976750.png)

![2-Benzyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976762.png)
![(5Z)-3-Butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976790.png)


